rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans

Stereochemistry Chiral synthesis Procurement quality

Procure this specific CAS 1909293-67-9 compound for its defined (3R,4S) trans stereochemistry, ortho-fluorophenyl substituent, and N-benzyl protection—three structural variables that cannot be generically substituted without assay-matched equivalence testing. The rigid trans pyrrolidine core ensures diastereoselective fidelity in downstream nitro reduction and amide coupling steps. Its physicochemical profile (XLogP3 3.2, TPSA 49.1 Ų, MW 300.33, zero HBD) aligns with CNS MPO guidelines for blood-brain barrier permeability, making it a strategic building block for CNS-penetrant kinase inhibitor scaffolds. The racemic form enables cost-effective initial screening; follow-up with the single (3S,4R) enantiomer (CAS 1307316-14-8) if differential activity emerges.

Molecular Formula C17H17FN2O2
Molecular Weight 300.33 g/mol
CAS No. 1909293-67-9
Cat. No. B6600326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans
CAS1909293-67-9
Molecular FormulaC17H17FN2O2
Molecular Weight300.33 g/mol
Structural Identifiers
SMILESC1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F
InChIInChI=1S/C17H17FN2O2/c18-16-9-5-4-8-14(16)15-11-19(12-17(15)20(21)22)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12H2/t15-,17+/m0/s1
InChIKeyJGEJNSUYFKBRNM-DOTOQJQBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(3R,4S)-1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine (CAS 1909293-67-9): Stereochemical Identity, Physicochemical Profile, and Procurement Baseline for Pyrrolidine-Based Building Blocks


rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans (CAS 1909293-67-9) is a chiral, trisubstituted pyrrolidine building block with the molecular formula C17H17FN2O2 and a molecular weight of 300.33 g/mol [1]. The compound is characterized by a trans relationship between the 2-fluorophenyl substituent at the 3-position and the nitro group at the 4-position, defined stereochemistry at two centers [(3R,4S)], and an N-benzyl protecting group [1]. Computed physicochemical properties include an XLogP3 of 3.2 and a topological polar surface area (TPSA) of 49.1 Ų, with zero hydrogen bond donors and four hydrogen bond acceptors [1]. It is commercially available as a research chemical from multiple vendors, typically at ≥95% purity, and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and CNS-active agents .

Why Generic Substitution Fails for rac-(3R,4S)-1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine: Stereochemical, Positional, and Electronic Determinants of Function


This compound cannot be interchangeably substituted with ostensibly similar 1-benzyl-3-aryl-4-nitropyrrolidine analogs because three orthogonal structural variables—absolute stereochemistry, fluorine substitution position, and the presence of fluorine itself—simultaneously govern its reactivity, binding orientation, and physicochemical properties. The defined (3R,4S) trans stereochemistry specifies the spatial orientation of the pharmacophoric nitro and 2-fluorophenyl groups, which is critical for diastereoselective downstream transformations and target engagement [1]. Moving the fluorine from the ortho to the meta or para position alters the electronic distribution and steric environment of the aryl ring, which can shift binding affinities and metabolic stability profiles; similarly, removal of the fluorine atom entirely (des-fluoro phenyl analog) changes molecular weight by ~18 Da, reduces lipophilicity (ΔXLogP ≈ –0.5 to –0.8 units), and eliminates fluorine-mediated hydrogen bonding and metabolic shielding effects [2]. Even between the two enantiomeric series—(3R,4S) vs. (3S,4R)—subtle differences in computed TPSA (49.1 vs. 46.4 Ų) and LogP (3.2 vs. 3.07) suggest distinct conformational preferences that can translate into divergent biological recognition [1]. These multidimensional differences make generic substitution scientifically unsound without explicit, assay-matched confirmation of equivalence.

Quantitative Differentiation Evidence for rac-(3R,4S)-1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans (CAS 1909293-67-9) Versus Closest Analogs


Stereochemical Definition vs. Stereochemically Ambiguous Analog (CAS 1823827-49-1): Impact on Reproducibility and Chiral Recognition

The target compound (CAS 1909293-67-9) possesses two fully defined stereocenters [(3R,4S)] with a trans configuration, as confirmed by its InChIKey (JGEJNSUYFKBRNM-DOTOQJQBSA-N) which encodes absolute stereochemistry [1]. In contrast, the commonly listed analog 1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine (CAS 1823827-49-1) carries the InChIKey JGEJNSUYFKBRNM-UHFFFAOYSA-N, indicating undefined stereochemistry and representing an unspecified mixture of stereoisomers . This distinction has direct procurement consequences: the target compound provides a defined stereochemical entity (Defined Atom Stereocenter Count = 2) suitable for stereospecific transformations, whereas CAS 1823827-49-1 may contain variable ratios of cis/trans diastereomers and enantiomers, introducing batch-to-batch variability in downstream reactions [1].

Stereochemistry Chiral synthesis Procurement quality Reproducibility

Fluorine-Mediated Lipophilicity and Membrane Permeability vs. Des-Fluoro Analog (CAS 756791-42-1)

The target compound incorporates an ortho-fluorine atom on the 3-phenyl ring, whereas the des-fluoro comparator rac-(3R,4S)-1-benzyl-3-nitro-4-phenylpyrrolidine (CAS 756791-42-1) bears an unsubstituted phenyl ring. This structural difference translates into measurable changes in computed physicochemical properties: the target compound has an XLogP3 of 3.2 and a molecular weight of 300.33 g/mol [1], while the des-fluoro analog has a molecular weight of 282.34 g/mol . The XLogP3 for the des-fluoro analog has not been directly reported in the same database, but class-level evidence indicates that ortho-fluorination of a phenyl ring typically increases logP by approximately 0.4–0.8 units relative to the non-fluorinated parent [2]. The fluorine substituent also introduces metabolic stability advantages by blocking cytochrome P450-mediated para-hydroxylation at the occupied position [2].

Lipophilicity Fluorine substitution Drug-likeness Membrane permeability

Regioisomeric Differentiation: Ortho-Fluorophenyl vs. Meta-Fluorophenyl Isomer (CAS 1823450-94-7)

The target compound bears the fluorine substituent at the ortho position of the phenyl ring, while the regioisomer 1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine (CAS 1823450-94-7) places fluorine at the meta position. Although both compounds share the same molecular formula (C17H17FN2O2) and molecular weight (300.33 g/mol), the ortho-fluorine vs. meta-fluorine positional difference results in distinct electronic and steric environments. Ortho-fluorine exerts a stronger through-space electron-withdrawing inductive effect (–I) on the pyrrolidine ring and can participate in intramolecular electrostatic interactions with the nitro group, potentially stabilizing specific conformations [1]. In the context of the Diederich group's established framework for fluorine in drug design, ortho-fluorination uniquely influences the torsional angle of the biaryl system, which can alter the presentation of the aryl ring to biological targets compared to meta- or para-substituted congeners [2].

Regioisomerism Fluorine positional effects Receptor binding Electronic effects

Enantiomeric Differentiation: (3R,4S) Racemate vs. (3S,4R) Single Enantiomer (CAS 1307316-14-8) — Implications for Chiral Synthesis

The target compound (CAS 1909293-67-9) is the racemic (3R,4S) trans mixture, whereas CAS 1307316-14-8 is the single (3S,4R) enantiomer. Comparison of computed descriptors reveals subtle but potentially significant differences: the target compound has a reported TPSA of 49.1 Ų [1], while the (3S,4R) enantiomer has a TPSA of 46.38 Ų and a LogP of 3.0704 as listed by the vendor . The TPSA discrepancy (ΔTPSA = 2.72 Ų) and LogP variation (ΔLogP = 0.13) likely arise from different computational engines (PubChem Cactvs vs. vendor proprietary software) rather than genuine enantiomer-dependent differences, since enantiomers possess identical physicochemical properties in achiral environments. However, the practical procurement distinction is critical: the racemate provides both enantiomers for biological screening or resolution studies, whereas the single enantiomer (3S,4R) is the unnatural antipode if the target biology favors the (3R,4S) configuration [2].

Enantioselectivity Chiral resolution Absolute configuration Synthetic strategy

Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile vs. Des-Fluoro Analog

Comparison of key drug-likeness parameters between the target compound and the des-fluoro analog reveals that fluorination improves alignment with CNS drug space. The target compound has XLogP3 = 3.2, TPSA = 49.1 Ų, MW = 300.33, HBD = 0, HBA = 4, and rotatable bonds = 3 [1]. These values place it within or near the favorable ranges for CNS drugs (MW ≤ 400, TPSA ≤ 90 Ų, HBD ≤ 3, LogP 1–5). Class-level evidence supports that compounds with TPSA < 60–70 Ų and LogP between 1 and 4 exhibit high passive blood-brain barrier permeability [2]. The des-fluoro analog, with MW = 282.34 and a lower inferred logP, would shift further from the optimal CNS lipophilicity window, potentially reducing brain penetration . While this is a physicochemical inference rather than a direct measurement, the alignment of the target compound's descriptor values with established CNS drug property guidelines provides a rational basis for its selection over the non-fluorinated analog in CNS-targeted discovery programs.

Drug-likeness CNS MPO Physicochemical descriptors Lead optimization

Provenance and Batch Reproducibility: Enamine EN300-254135 vs. Generic Sources

The target compound is cataloged by Enamine as EN300-254135 with a guaranteed purity of ≥95%, available in multiple stocked size formats (1 g, 2.5 g) with documented lead times of 1–5 days . Pricing is transparent: $1,029.00 for 1 g and $2,014.00 for 2.5 g (as of 2024) [1]. The compound is classified as a Building Block with defined storage conditions (room temperature) and standard transport classification, enabling predictable procurement logistics . In contrast, several alternative sources list the non-stereochemistry-specified analog (CAS 1823827-49-1) or the meta-fluoro regioisomer (CAS 1823450-94-7) with ambiguous or discontinued stock status, introducing procurement risk . While this evidence does not address biological or chemical performance differences, sourcing reliability and batch-to-batch consistency are critical procurement criteria for multi-step synthesis campaigns where interruptions in supply can halt entire project timelines.

Vendor qualification Batch reproducibility Analytical characterization Supply chain integrity

Recommended Application Scenarios for rac-(3R,4S)-1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans (CAS 1909293-67-9) Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of Kinase Inhibitor Candidates Requiring Defined trans-3,4-Substitution

This compound is suited for medicinal chemistry programs constructing kinase inhibitor scaffolds that depend on a rigid trans pyrrolidine core with defined (3R,4S) stereochemistry. The fully specified stereocenters (Defined Atom Stereocenter Count = 2 [1]) ensure that downstream stereospecific transformations—such as nitro reduction to an amine followed by amide coupling—proceed with predictable stereochemical fidelity. In contrast, stereochemically undefined analogs (CAS 1823827-49-1) introduce stereoisomeric mixtures that complicate chiral HPLC purification and reduce synthetic throughput . The ortho-fluorophenyl group further provides a metabolic stability handle and a vector for halogen-bonding interactions with kinase hinge regions, features absent in the des-fluoro analog [2].

CNS-Targeted Probe Synthesis Leveraging Favorable Physicochemical Properties

The compound's physicochemical profile—XLogP3 of 3.2, TPSA of 49.1 Ų, zero H-bond donors, and molecular weight of 300.33 [1]—aligns with CNS MPO guidelines for blood-brain barrier permeability [3]. This makes it a strategic building block for synthesizing CNS-penetrant probes targeting neurodegenerative or neuropsychiatric indications. The ortho-fluorine atom enhances lipophilicity by an estimated 0.4–0.8 logP units compared to the des-fluoro phenyl analog [2], pushing the compound closer to the optimal CNS LogP range and potentially improving brain-to-plasma ratios in vivo.

Enantiomeric Probe Studies Using Racemate vs. Single Enantiomer Screening Paradigms

When the enantiomeric preference of a biological target is unknown, the racemic (3R,4S) compound serves as an ideal initial screening tool to evaluate both enantiomers simultaneously [1]. If differential activity is observed, the single (3S,4R) enantiomer (CAS 1307316-14-8) can be procured for follow-up studies to establish the eudismic ratio . This sequential approach—racemate first, then resolved enantiomers—is a cost-effective strategy for chiral lead optimization campaigns and is enabled by the commercial availability of both the racemate and the single enantiomer from distinct vendors.

Fluorine Scanning in Structure-Activity Relationship (SAR) Studies Across Regioisomeric Series

The target compound's ortho-fluorophenyl substituent fills a specific position in fluorine SAR matrices alongside the meta-fluoro (CAS 1823450-94-7) and para-fluoro regioisomers. Systematic procurement of all three regioisomers enables comprehensive fluorine walk studies to map the electrostatic and steric requirements of the target binding pocket [2]. The ortho isomer is uniquely positioned to probe proximal steric effects and through-space electronic interactions with the nitro group, providing SAR information that the meta and para isomers cannot deliver.

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